molecular formula C11H3F21O B1333431 1H,1H-Perfluoroundecan-1-ol CAS No. 307-46-0

1H,1H-Perfluoroundecan-1-ol

Cat. No.: B1333431
CAS No.: 307-46-0
M. Wt: 550.11 g/mol
InChI Key: MPAMAEMOVKLPRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H-Perfluoroundecan-1-ol can be synthesized through several methods. One common approach involves the reaction of perfluoroundecanoic acid with a reducing agent such as lithium aluminum hydride (LiAlH₄) to produce the desired alcohol . The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1H,1H-Perfluoroundecan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), catalysts (e.g., palladium on carbon)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: Perfluoroundecanoic acid

    Reduction: Perfluoroundecane

    Substitution: Various substituted perfluoroundecyl derivatives

Mechanism of Action

The mechanism of action of 1H,1H-Perfluoroundecan-1-ol is primarily related to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The compound’s fluorinated structure allows it to form stable complexes with proteins, enzymes, and other biomolecules, influencing their activity and function . Additionally, its hydrophobic nature enables it to penetrate lipid membranes, making it useful in drug delivery applications .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F21O/c12-2(13,1-33)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h33H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAMAEMOVKLPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F21CH2OH, C11H3F21O
Record name 1-Undecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380056
Record name 10:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-46-0
Record name 1H,1H-Perfluoroundecan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10:1 Fluorotelomer alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Undecanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heneicosafluoro-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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